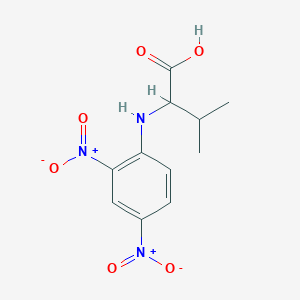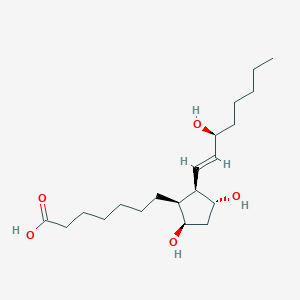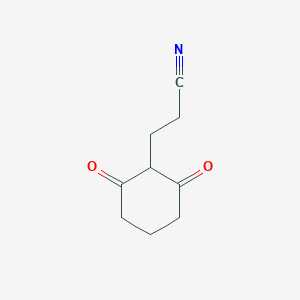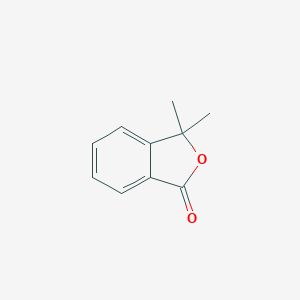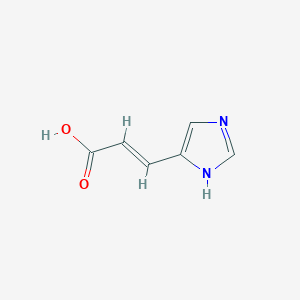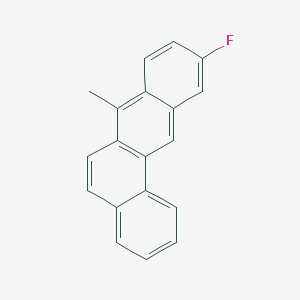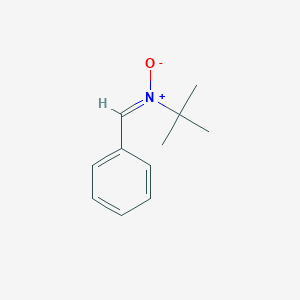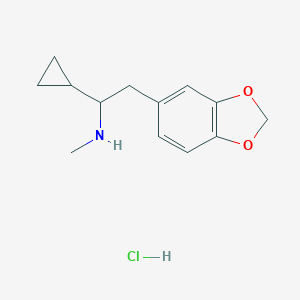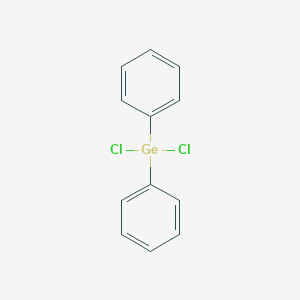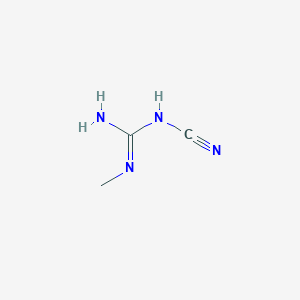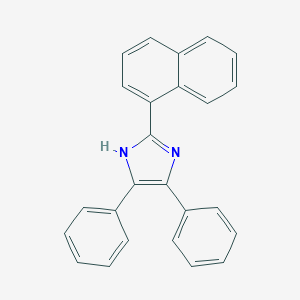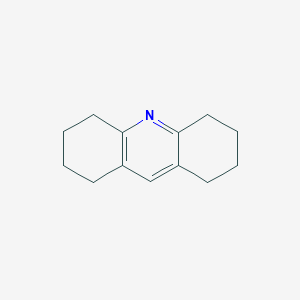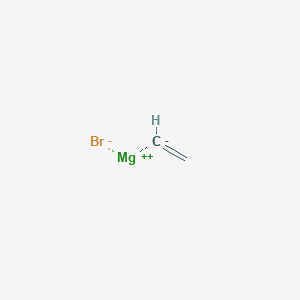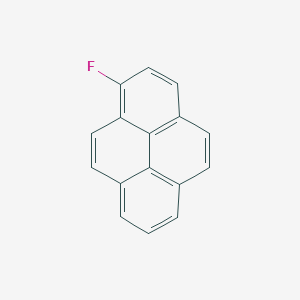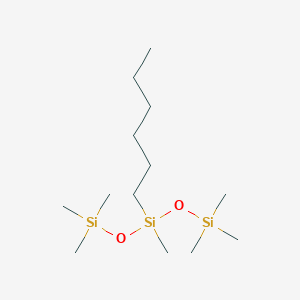
Trisiloxane, 3-hexyl-1,1,1,3,5,5,5-heptamethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trisiloxane, 3-hexyl-1,1,1,3,5,5,5-heptamethyl- is a silicone-based surfactant that has gained significant attention in the scientific community due to its unique properties. It is widely used in various research applications, including biological and environmental sciences.
Wirkmechanismus
Trisiloxane, 3-hexyl-1,1,1,3,5,5,5-heptamethyl- works by reducing the surface tension of water. It forms a monolayer on the surface of water, which reduces the interfacial tension between water and other substances. This property makes it an effective surfactant in various research applications.
Biochemische Und Physiologische Effekte
Trisiloxane, 3-hexyl-1,1,1,3,5,5,5-heptamethyl- has no known biochemical or physiological effects. It is considered to be non-toxic and non-irritating to the skin and eyes. However, it is recommended to handle trisiloxane, 3-hexyl-1,1,1,3,5,5,5-heptamethyl- with care and to follow proper safety protocols.
Vorteile Und Einschränkungen Für Laborexperimente
Trisiloxane, 3-hexyl-1,1,1,3,5,5,5-heptamethyl- has several advantages for lab experiments. It is a stable and inert compound that does not react with other molecules. It is also easy to handle and can be used in a wide range of research applications. However, trisiloxane, 3-hexyl-1,1,1,3,5,5,5-heptamethyl- has some limitations. It is not suitable for use in acidic or basic solutions, as it can break down under extreme pH conditions. It is also not suitable for use in high-temperature environments, as it can decompose at high temperatures.
Zukünftige Richtungen
There are several future directions for the research and development of trisiloxane, 3-hexyl-1,1,1,3,5,5,5-heptamethyl-. One potential direction is the development of new synthesis methods that can produce trisiloxane, 3-hexyl-1,1,1,3,5,5,5-heptamethyl- on a larger scale and with higher purity. Another direction is the study of its potential applications in drug delivery and medical research. Additionally, the environmental applications of trisiloxane, 3-hexyl-1,1,1,3,5,5,5-heptamethyl- can also be further explored, particularly in the development of new oil spill cleanup technologies.
Conclusion
Trisiloxane, 3-hexyl-1,1,1,3,5,5,5-heptamethyl- is a silicone-based surfactant that has a wide range of scientific research applications. It is synthesized using a simple process and has several advantages for lab experiments. Trisiloxane, 3-hexyl-1,1,1,3,5,5,5-heptamethyl- works by reducing the surface tension of water and has no known biochemical or physiological effects. There are several future directions for the research and development of trisiloxane, 3-hexyl-1,1,1,3,5,5,5-heptamethyl-, particularly in the areas of drug delivery, medical research, and environmental applications.
Synthesemethoden
Trisiloxane, 3-hexyl-1,1,1,3,5,5,5-heptamethyl- is synthesized by the reaction of hexamethyldisiloxane with 1-chlorohexane in the presence of a catalyst. The reaction product is then purified using distillation and recrystallization techniques. The synthesis of trisiloxane, 3-hexyl-1,1,1,3,5,5,5-heptamethyl- is a relatively simple process and can be performed on a large scale.
Wissenschaftliche Forschungsanwendungen
Trisiloxane, 3-hexyl-1,1,1,3,5,5,5-heptamethyl- has a wide range of scientific research applications. It is commonly used as a surfactant in biological and environmental research. It is used to stabilize protein solutions, enhance the solubility of hydrophobic molecules, and improve the delivery of drugs and other molecules across cell membranes. Trisiloxane, 3-hexyl-1,1,1,3,5,5,5-heptamethyl- is also used as a dispersing agent in environmental research to suspend and disperse oil spills.
Eigenschaften
CAS-Nummer |
1873-90-1 |
|---|---|
Produktname |
Trisiloxane, 3-hexyl-1,1,1,3,5,5,5-heptamethyl- |
Molekularformel |
C13H34O2Si3 |
Molekulargewicht |
306.66 g/mol |
IUPAC-Name |
hexyl-methyl-bis(trimethylsilyloxy)silane |
InChI |
InChI=1S/C13H34O2Si3/c1-9-10-11-12-13-18(8,14-16(2,3)4)15-17(5,6)7/h9-13H2,1-8H3 |
InChI-Schlüssel |
PNJMJEXVQAFSBS-UHFFFAOYSA-N |
SMILES |
CCCCCC[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C |
Kanonische SMILES |
CCCCCC[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C |
Andere CAS-Nummern |
1873-90-1 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



